molecular formula C13H17N B8617526 2-(3-Vinylphenyl)piperidine

2-(3-Vinylphenyl)piperidine

Cat. No.: B8617526
M. Wt: 187.28 g/mol
InChI Key: UYJUGLXRVSWTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Vinylphenyl)piperidine is a chemical compound of interest in scientific research, particularly as a specialized scaffold for the synthesis and development of novel pharmaceutical agents. Piperidine rings are among the most significant synthetic fragments in drug design, featured in more than twenty classes of approved pharmaceuticals and numerous alkaloid natural products . The piperidine moiety is a ubiquitous structural feature in many top-selling small-molecule drugs due to its diverse biological activities . This specific compound integrates a piperidine ring with a 3-vinylphenyl group, a structure that has been identified as a key intermediate in synthetic pathways. For instance, related (3-vinylphenyl) structures are utilized in the efficient preparation of important non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen . The vinyl group attached to the phenyl ring offers a versatile handle for further chemical modification through various reactions, making this compound a valuable building block for constructing more complex molecules. Researchers leverage such piperidine derivatives in medicinal chemistry to probe structure-activity relationships and develop potential treatments for a wide range of conditions, including neurological disorders, infectious diseases, and cancer . This product is provided for research purposes as a building block in organic synthesis and drug discovery efforts. It is intended for use by qualified laboratory researchers only. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-(3-ethenylphenyl)piperidine

InChI

InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2

InChI Key

UYJUGLXRVSWTTG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=CC=C1)C2CCCCN2

Origin of Product

United States

Stereochemical Investigations and Conformational Analysis of 2 3 Vinylphenyl Piperidine

Stereoisomerism and Enantiomeric Purity Assessment

The presence of a chiral center at the C2 position of the piperidine (B6355638) ring means that 2-(3-Vinylphenyl)piperidine exists as a pair of enantiomers. The synthesis and separation of these individual stereoisomers are crucial for pharmacological studies.

The synthesis of enantioenriched 2-aryl and 2-vinyl piperidines can be accomplished through several strategic approaches, including asymmetric synthesis and the resolution of racemic mixtures. nih.gov

Asymmetric Synthesis: One powerful method for the asymmetric synthesis of 2-substituted piperidines is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov This technique has been successfully applied to the synthesis of various 2-aryl and 2-vinyl piperidines, which are classes of compounds that include this compound. nih.gov Another approach involves the asymmetric hydrogenation of the corresponding pyridine (B92270) precursors. nih.gov For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has yielded high levels of enantioselectivity. nih.gov

Kinetic and Dynamic Resolution: Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. For 2-arylpiperidines, kinetic resolution using a chiral base system like n-BuLi and (−)-sparteine can selectively deprotonate one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material. whiterose.ac.uk The resolved 2-arylpiperidines can then be further functionalized. whiterose.ac.uk Dynamic resolution processes, such as dynamic thermodynamic resolution (DTR), have also been explored for achieving enantioselectivity in Negishi couplings to form 2-aryl-piperidines. nih.gov

Chiral Resolving Agents: Classical resolution involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture, which can then be separated by crystallization. google.com For piperidine derivatives, common resolving agents include enantiomerically pure forms of tartaric acid or mandelic acid. google.com For example, resolution of 2-piperidin-2-yl-ethanol has been accomplished by forming a complex with d-10-camphorsulfonic acid. google.com

Table 1: Overview of Chiral Synthesis and Resolution Techniques for 2-Substituted Piperidines

TechniqueDescriptionKey Reagents/CatalystsApplicable ToReference
Catalytic Dynamic Resolution (CDR) Involves the resolution of a rapidly equilibrating racemic intermediate.N-Boc-2-lithiopiperidine, diastereomeric ligands2-Aryl and 2-Vinyl Piperidines nih.gov
Kinetic Resolution One enantiomer reacts faster than the other with a chiral reagent or catalyst.n-BuLi, (−)-sparteine2-Arylpiperidines whiterose.ac.uk
Asymmetric Hydrogenation Direct enantioselective reduction of a prochiral precursor.Iridium catalysts (e.g., with MeO-BoQPhos ligand)2-Alkylpyridines nih.gov
Classical Resolution Formation of separable diastereomeric salts with a chiral resolving agent.Di-benzoyl-L-tartaric acid, (S)-mandelic acidRacemic piperidine derivatives google.com

Once chiral piperidines are synthesized, their absolute and relative stereochemistry must be unambiguously determined. Spectroscopic methods are indispensable tools for this purpose.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.com This technique has been used to confirm the relative stereochemistry of various substituted piperidines. whiterose.ac.uknih.gov For example, the absolute configuration of an ester derivative of a 2-aryl-4-methylenepiperidine was determined by single-crystal X-ray analysis, which was crucial for validating the results of a kinetic resolution. whiterose.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of molecules in solution. ipb.pt For piperidine derivatives, the analysis of coupling constants (J values) in the ¹H NMR spectrum can help establish the relative configuration of substituents. whiterose.ac.uknih.gov For instance, the magnitude of vicinal coupling constants can distinguish between cis and trans isomers. ipb.pt Advanced NMR techniques, such as ¹H-¹³C HMBC, can further help in assigning the positions of substituents. ipb.pt Carbon-13 NMR spectra are also sensitive to the stereochemical environment, with the chemical shifts of ring carbons being influenced by the nature and orientation of substituents. researchgate.net

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The presence of substituents can influence the equilibrium between the two possible chair conformers.

The 2-(3-Vinylphenyl) group is expected to have a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at the C4 and C6 positions. nih.gov This preference is a dominant factor in the conformational equilibrium of 2-substituted piperidines. nih.gov

The nature of the substituent on the nitrogen atom also plays a crucial role in conformational preference. nih.gov When the nitrogen is sp³ hybridized (as in N-alkyl derivatives), the 2-aryl substituent strongly prefers an equatorial orientation. nih.gov However, if the nitrogen is sp² hybridized (as in N-acyl derivatives), A¹,³ strain (allylic 1,3-strain) between the N-acyl group and the substituent at C2 can force the C2-substituent into an axial position. nih.gov This conformational switching based on N-substitution can be a powerful tool for creating shape diversity in piperidine libraries. nih.gov

In synthesis, the conformational preference of intermediates can direct the outcome of reactions. For example, diastereoselective synthesis of trans-piperidines can be achieved through epimerization, which is driven by relieving unfavorable 1,3-diaxial interactions in the cis-isomer precursor. whiterose.ac.uknih.gov

Computational methods are increasingly used to predict and rationalize the conformational behavior of molecules. nih.gov

Molecular Mechanics and DFT Calculations: For piperidine derivatives, molecular mechanics calculations using force fields like COSMIC have been shown to quantitatively predict the conformational energies of both the free bases and their protonated salts. nih.gov Density Functional Theory (DFT) is another powerful tool used to study conformational landscapes. researchgate.netnih.gov DFT studies have been employed to investigate the rate of rotation of the N-Boc group in 2-arylpiperidines and to rationalize the conformational preferences of fluorinated piperidines, where factors like charge-dipole interactions and hyperconjugation are significant. researchgate.netwhiterose.ac.ukresearchgate.net These computational models can calculate the free enthalpy differences between conformers, providing insight into their relative stabilities in both the gas phase and in solution. researchgate.netnih.gov

Table 2: Factors Influencing Piperidine Ring Conformation

FactorInfluenceExampleReference
2-Aryl Substituent Strong preference for the equatorial position to avoid 1,3-diaxial strain.N-alkyl-2-arylpiperidines adopt a chair with an equatorial aryl group. nih.gov
N-Substitution N-Acyl groups can induce A¹,³ strain, forcing the 2-substituent into an axial position.N-amido-2-arylpiperidines can adopt a chair with an axial aryl group. nih.gov
Polar Substituents Electrostatic interactions with a protonated nitrogen can stabilize axial conformers.In 4-fluoropiperidinium salts, the axial conformer is favored. nih.gov
Solvation Solvent polarity can alter the stability of conformers, particularly for charged species.Increasing solvent polarity can increase the stability of more polar conformers. nih.gov

Exploration of 3D Chemical Space for Piperidine Derivatives

The inherent three-dimensionality of the piperidine ring makes it an attractive scaffold for fragment-based drug discovery (FBDD), an approach that has become central to lead generation in the pharmaceutical industry. whiterose.ac.uknih.gov However, many fragment libraries are dominated by flat, 2D molecules. rsc.org

Synthesizing and analyzing libraries of substituted piperidines, such as regio- and diastereoisomers of methyl substituted pipecolinates, allows for a systematic exploration of 3D fragment chemical space. whiterose.ac.uknih.gov By employing diverse synthetic strategies like pyridine hydrogenation and diastereoselective lithiation, a wide range of stereochemically defined piperidine building blocks can be accessed. whiterose.ac.uknih.govrsc.org Analysis of virtual libraries derived from these scaffolds demonstrates that they consist of 3D molecules with molecular properties well-suited for FBDD programs. nih.gov The ability to control conformation, for example through N-substitution, further expands the accessible 3D space from a single chemical scaffold. nih.gov This exploration is crucial for developing novel therapeutics, as the 3D shape of a molecule is a key determinant of its interaction with biological targets. astx.com

Derivatization and Analog Development from 2 3 Vinylphenyl Piperidine

Modifications at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a versatile handle for introducing various substituents, which can significantly alter the molecule's physicochemical and biological properties.

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This is commonly achieved by reacting the parent amine with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.net The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion. Another effective method is reductive amination, which involves treating the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

N-acylation involves the introduction of an acyl group, typically by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). These reactions are generally high-yielding and provide stable amide products.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Piperidine Scaffolds

Reaction Type Reagents & Conditions Product Type
N-Alkylation Alkyl halide (R-X), K₂CO₃, DMF N-Alkylpiperidine
Reductive Amination Aldehyde/Ketone (RCHO/RCOR'), NaBH(OAc)₃ N-Alkylpiperidine
N-Acylation Acyl chloride (RCOCl), Triethylamine, CH₂Cl₂ N-Acylpiperidine (Amide)

| N-Acylation | Acid anhydride ((RCO)₂O), Pyridine | N-Acylpiperidine (Amide) |

This table presents generalized strategies applicable to secondary amines like 2-(3-Vinylphenyl)piperidine.

Building upon N-acylation, piperidine-based benzamide (B126) derivatives can be synthesized. This involves the reaction of this compound with a substituted benzoyl chloride. The choice of substituents on the benzoyl chloride is critical for modulating the properties of the final product. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) with a base to scavenge the HCl formed. The synthesis of such derivatives is a common strategy in drug discovery to explore structure-activity relationships.

Functionalization of the Vinyl Group

The vinyl group is an electron-rich alkene moiety susceptible to a wide array of chemical transformations, providing a second major avenue for creating derivatives of this compound.

The vinyl group serves as a monomer unit for polymerization reactions. Radical polymerization is a common method for vinyl compounds, which can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or photochemical initiators. researchcommons.org The resulting polymer would feature a polystyrene-like backbone with pending 2-phenylpiperidine (B1215205) units.

Co-polymerization with other vinyl monomers (e.g., styrene, acrylates) allows for the synthesis of materials with tailored properties. The reactivity ratios of the monomers would determine the composition and sequence distribution of the resulting co-polymer. While studies on similar structures like 4-vinylbenzyl piperidine exist, specific investigations into the polymerization behavior of this compound are not documented. rsc.org

The vinyl group can be readily oxidized or reduced to introduce new functional groups.

Reduction: Catalytic hydrogenation is the most common method to reduce an alkene to an alkane. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would convert the vinyl group of this compound into an ethyl group, yielding 2-(3-ethylphenyl)piperidine.

Oxidation: The vinyl group can be oxidized to various functionalities.

Epoxidation: Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup, or under Sharpless asymmetric dihydroxylation conditions, would yield a diol.

Oxidative Cleavage: Ozonolysis (O₃) followed by workup with a reducing agent (e.g., dimethyl sulfide) would cleave the double bond to yield an aldehyde.

The electron-rich double bond of the vinyl group is highly susceptible to electrophilic addition. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the terminal carbon of the vinyl group, and the halide adds to the more substituted benzylic carbon, which can better stabilize the positive charge. slideshare.net

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond results in a dihaloalkane.

While less common for simple alkenes, nucleophilic addition to a vinyl group can occur if the group is activated by electron-withdrawing substituents, which is not the case for this compound. However, conjugate addition (Michael addition) could be engineered by first transforming the vinyl group into an α,β-unsaturated carbonyl system.

Table 2: Potential Functionalizations of the Vinyl Group

Reaction Type Reagents Resulting Functional Group
Reduction H₂, Pd/C Ethyl
Epoxidation m-CPBA Epoxide
Dihydroxylation OsO₄, NMO Diol
Oxidative Cleavage 1. O₃; 2. Me₂S Aldehyde
Hydrohalogenation HBr Bromoethyl (Markovnikov)

| Halogenation | Br₂ | Dibromoethyl |

This table outlines potential transformations based on standard alkene reactivity.

Transformations of the Phenyl Moiety

The phenyl ring of this compound is amenable to various chemical transformations, including aromatic substitution reactions and metal-catalyzed cross-coupling, allowing for the introduction of a wide range of functional groups.

The vinyl and piperidine substituents on the phenyl ring direct the regioselectivity of electrophilic aromatic substitution reactions. The piperidine ring, being an alkyl substituent, is an ortho, para-director and an activating group. The vinyl group is also an ortho, para-director and a weakly activating group. The positions ortho and para to the piperidine substituent are C3 and C5, while the positions ortho and para to the vinyl group are C2 and C4, and C6, respectively. The interplay of these directing effects will influence the outcome of substitution reactions.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the exact regiochemistry depending on the reaction conditions. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid catalyst would introduce a halogen atom onto the phenyl ring.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is less likely unless the ring is first substituted with a strong electron-withdrawing group, typically in a position ortho or para to a leaving group. chemistrysteps.com Should such a substitution pattern be achieved, a variety of nucleophiles could be introduced. chemistrysteps.com

Table 1: Potential Aromatic Substitution Reactions on this compound

Reaction Type Reagents Potential Products
Nitration HNO₃, H₂SO₄ Mono- and di-nitro derivatives
Bromination Br₂, FeBr₃ Mono- and di-bromo derivatives
Friedel-Crafts Acylation RCOCl, AlCl₃ Acylated derivatives

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The nitrogen atom of the piperidine ring, particularly if protected with a suitable directing group, could direct lithiation to the ortho position (C2 or C6 of the phenyl ring). wikipedia.orgorganic-chemistry.org Subsequent quenching of the resulting aryllithium species with an electrophile would introduce a new substituent at a specific position.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound would first need to be functionalized with a halide or a triflate. For example, if a bromo-derivative such as 2-(3-bromo-5-vinylphenyl)piperidine were synthesized, it could undergo a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new C-C bond, introducing a new aryl, heteroaryl, or alkyl group.

Heck Reaction: Coupling with an alkene, catalyzed by palladium, would result in the formation of a new substituted alkene. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction would enable the introduction of a primary or secondary amine by coupling with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

These cross-coupling reactions provide a versatile platform for the synthesis of a vast library of analogs with diverse functionalities.

Table 2: Plausible Cross-Coupling Reactions of a Halogenated this compound Derivative

Reaction Name Coupling Partner Resulting Bond
Suzuki Coupling R-B(OH)₂ C-C
Heck Reaction Alkene C-C
Buchwald-Hartwig Amination R₂NH C-N

Development of Advanced Piperidine-Based Scaffolds

Beyond simple functionalization, the core structure of this compound can be elaborated into more complex, three-dimensional architectures such as spiropiperidines and fused heterocyclic systems.

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, are of significant interest in medicinal chemistry due to their conformational rigidity. rsc.orgbepls.com Several synthetic strategies could be envisioned to construct spiropiperidines from this compound derivatives. One approach involves the formation of a new ring fused at the C2 position of the piperidine. For instance, intramolecular cyclization of a suitably functionalized precursor derived from the piperidine nitrogen or the C3 position could lead to the formation of a spirocyclic system. nih.govwhiterose.ac.uk

Condensed piperidine architectures, where a new ring is fused to two atoms of the piperidine core, represent another class of advanced scaffolds. Intramolecular reactions, such as radical cyclizations or transition metal-catalyzed processes, could be employed to construct these fused systems from appropriately substituted this compound derivatives. nih.govfigshare.com

The vinyl group of this compound is a versatile handle for the construction of fused heterocyclic rings. One of the most common reactions involving a vinyl group is the 1,3-dipolar cycloaddition. researchgate.netnih.gov For example, reaction with a nitrile oxide, which can be generated in situ from an oxime, would lead to the formation of an isoxazoline (B3343090) ring fused to the phenylpiperidine scaffold. ucc.iemdpi.com This reaction is often highly regioselective. researchgate.net

The synthesis of other heterocyclic rings, such as oxadiazoles, would typically require prior modification of the vinylphenyl moiety. For example, oxidation of the vinyl group to a carboxylic acid, followed by conversion to an acid hydrazide, could serve as a precursor for the construction of a 1,3,4-oxadiazole (B1194373) ring through cyclization with various reagents. jchemrev.com Alternatively, if the phenyl ring were functionalized with a nitrile group, this could be a starting point for the synthesis of 1,2,4-oxadiazoles. nih.govresearchgate.net

Table 3: Potential Heterocyclic Ring Fusions

Target Heterocycle Key Precursor Moiety Synthetic Strategy
Isoxazoline Vinyl group 1,3-Dipolar cycloaddition with a nitrile oxide
1,3,4-Oxadiazole Carboxylic acid (from vinyl oxidation) Conversion to acid hydrazide and cyclization
1,2,4-Oxadiazole Nitrile Reaction with an amidoxime

Computational and Theoretical Chemistry Studies on 2 3 Vinylphenyl Piperidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the molecular geometry and electronic properties of 2-(3-Vinylphenyl)piperidine with a high degree of accuracy. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For this compound, DFT calculations can be employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. This includes bond lengths, bond angles, and dihedral angles.

The piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. rsc.org The 3-vinylphenyl substituent at the 2-position can exist in either an axial or equatorial position. DFT calculations can predict the energy difference between these two conformers, with the equatorial position generally being more stable due to reduced steric hindrance. osi.lv The optimized geometry would also reveal the preferred orientation of the vinylphenyl group relative to the piperidine ring.

Furthermore, DFT can be used to calculate various ground state properties that provide insights into the molecule's reactivity and stability. These properties are summarized in the table below.

PropertyDescription
Total Energy The total electronic energy of the molecule in its ground state, indicating its overall stability.
Dipole Moment A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.
Electrostatic Potential (ESP) A map of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Atomic Charges The partial charge on each atom in the molecule, which can influence intermolecular interactions and reactivity.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. youtube.com A key aspect of MO theory is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich vinylphenyl group, which can act as an electron donor in chemical reactions. Conversely, the LUMO is likely to be distributed over the aromatic ring and the vinyl group, representing the region where the molecule can accept electrons. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive. Quantum chemical calculations can provide a quantitative value for this energy gap, as well as visualize the spatial distribution of the HOMO and LUMO.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations provide a static picture of a molecule's most stable conformation, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the study of its interactions with its environment. nih.gov

Conformational Analysis of Flexible Side Chains (Vinylphenyl)

The this compound molecule possesses significant conformational flexibility due to the rotatable single bond connecting the piperidine ring and the phenyl group, as well as the flexibility of the vinyl group. MD simulations can be used to explore the different conformations that the vinylphenyl side chain can adopt. calcus.cloud

By simulating the molecule's movements over a period of time, MD can identify the most populated conformational states and the energy barriers between them. This analysis provides a more realistic representation of the molecule's structure in a dynamic environment, such as in solution. The results of a conformational analysis can be visualized using a Ramachandran-like plot, showing the distribution of dihedral angles that define the orientation of the vinylphenyl group.

Simulation of Intermolecular Interactions (General, without specific biological targets)

MD simulations are also a powerful tool for studying the intermolecular interactions between this compound and other molecules, such as solvent molecules or other solute molecules. rsc.org These interactions are crucial for understanding the molecule's physical properties, such as its solubility and aggregation behavior.

The piperidine nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The aromatic phenyl ring can participate in π-π stacking interactions with other aromatic systems. scbt.com The vinyl group can also engage in van der Waals interactions. MD simulations can quantify the strength and frequency of these different types of intermolecular interactions, providing a detailed picture of how the molecule interacts with its surroundings.

Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. tandfonline.com For piperidine derivatives, which are common scaffolds in many biologically active compounds, SAR studies are crucial for the design of new drugs and probes. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a significant role in these studies. nih.gov

QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net For a series of 2-arylpiperidine derivatives, a QSAR study could be performed to identify the key structural features that are important for a particular biological activity.

The following table outlines the typical steps and descriptors used in a QSAR study of piperidine derivatives.

StepDescription
1. Data Set Selection A set of piperidine derivatives with known biological activities is selected.
2. Descriptor Calculation A variety of molecular descriptors are calculated for each compound in the data set. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).
3. Model Development A statistical method, such as multiple linear regression or partial least squares, is used to develop a mathematical model that relates the descriptors to the biological activity. nih.gov
4. Model Validation The predictive power of the QSAR model is assessed using statistical validation techniques, such as cross-validation and external validation.

By analyzing the QSAR model, researchers can identify which structural modifications to the this compound scaffold are likely to enhance or diminish its biological activity. For example, the model might reveal that increasing the electron-donating ability of the substituent on the phenyl ring leads to higher activity, or that a specific steric bulk at a certain position is optimal for binding to a biological target. This information is invaluable for the rational design of new and more potent piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgslideshare.net For a series of compounds related to this compound, a QSAR model would correlate variations in their structural or physicochemical properties with changes in their observed biological effects. researchgate.net While specific QSAR models exclusively developed for this compound are not detailed in publicly available literature, the principles of the approach can be described.

A typical QSAR study involves calculating a set of numerical values, known as molecular descriptors, that characterize the properties of the molecule. ijnrd.org These descriptors can be categorized as topological, geometric, electronic, and physicochemical. slideshare.net For this compound, these descriptors would quantify aspects such as its shape, size, charge distribution, and lipophilicity.

The general form of a QSAR model is: Activity = f (Molecular Descriptors) + error wikipedia.org

By applying statistical methods like multiple linear regression to a training set of molecules, a model is built to predict the activity of new, untested compounds. nih.gov Such a model can guide the design of new derivatives of this compound by identifying which molecular features are positively or negatively correlated with activity. For instance, a QSAR model might reveal that increasing the partial negative surface area enhances inhibitory activity against a specific target. nih.gov

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound

Descriptor TypeSpecific DescriptorInformation Encoded
Physicochemical LogP (Octanol-Water Partition Coefficient)Lipophilicity and membrane permeability.
Topological Molecular Weight (MW)Size and mass of the molecule.
Topological Wiener IndexStructural branching of the molecule.
Electronic Dipole MomentPolarity and charge distribution.
Geometric (3D) Molecular Surface AreaThe accessible surface of the molecule.
Geometric (3D) Molecular VolumeThe total space occupied by the molecule.

Pharmacophore Development for Molecular Design

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. pharmacophorejournal.com Pharmacophore modeling is a key component of ligand-based drug design and can be used to identify new molecules with potential activity by searching large chemical databases. nih.gov

For this compound, a pharmacophore model would identify the key chemical features responsible for its binding. These features are not individual atoms but rather functional groups or regions with specific properties. nih.gov A pharmacophore model for this compound would likely include:

A Positively Ionizable (P) feature, corresponding to the piperidine nitrogen, which is basic and can be protonated at physiological pH. nih.govresearchgate.net

An Aromatic Ring (R) , representing the phenyl group. researchgate.net

A Hydrophobic (H) feature, associated with the vinyl group and the phenyl ring. researchgate.net

These features are arranged in a specific three-dimensional geometry. The distances and angles between these features are critical for the molecule's ability to fit into a receptor's binding site. pharmacophorejournal.com Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen virtual libraries for other compounds that match the required features, potentially leading to the discovery of novel active molecules. pharmacophorejournal.com

Table 2: Potential Pharmacophoric Features of this compound

Feature TypeStructural Origin in CompoundPotential Role in Binding
Hydrogen Bond Acceptor (A) Piperidine Nitrogen AtomForming hydrogen bonds with donor groups in a receptor.
Positively Ionizable (P) Piperidine Nitrogen AtomForming ionic interactions or key hydrogen bonds when protonated.
Aromatic Ring (R) Phenyl GroupParticipating in π-π stacking or hydrophobic interactions.
Hydrophobic Group (H) Vinylphenyl MoietyFitting into nonpolar pockets within the binding site.

Virtual Screening and Library Design Applications

The structural characteristics of this compound, particularly the saturated piperidine ring, make it an important scaffold for designing diverse and three-dimensional molecular libraries for drug discovery.

Chemoinformatic Analysis of Piperidine Chemical Space

The piperidine ring is a prevalent scaffold in medicinal chemistry and natural products. Chemoinformatic analysis reveals that the inclusion of saturated rings like piperidine significantly expands the "three-dimensional" character of a molecule compared to flat aromatic systems. whiterose.ac.uknih.gov This increased three-dimensionality is a highly desirable trait in modern drug discovery, as it can lead to improved selectivity and better physicochemical properties.

Fragment libraries used in drug discovery are often populated with flat, 2D molecules. nih.govnih.gov The piperidine scaffold provides a robust, non-planar core that occupies a different, more spherical region of chemical space. whiterose.ac.uk Analysis of commercial fragment libraries has shown that regions grouping molecules rich in structures like piperidine amides are distinct within the broader chemical space. nih.gov The this compound structure combines a saturated, flexible 3D core (piperidine) with a semi-rigid aromatic component (vinylphenyl), allowing it to present functional groups in precise spatial arrangements. This contrasts with a purely aromatic structure, which is planar and more conformationally restricted.

Table 3: Chemoinformatic Comparison of Piperidine and Pyridine (B92270) Scaffolds

PropertyPiperidinePyridineImplication for Chemical Space
Hybridization sp³sp²Piperidine's sp³ carbons allow for a 3D chair/boat conformation, unlike the flat sp² pyridine.
Geometry Non-planar (Saturated)Planar (Aromatic)Piperidine scaffolds contribute to higher shape diversity and escape from "flatland". whiterose.ac.uk
Flexibility Conformationally FlexibleRigidThe piperidine ring can adopt different conformations to fit a binding site.
Basicity (pKa of conjugate acid) ~11.2~5.2The piperidine nitrogen is a much stronger base, influencing its role as a hydrogen bond acceptor or protonated cation. acs.org

Exploration of 3D Fragments for Diverse Molecular Libraries

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. acs.org A key strategy in FBDD is the design of fragment libraries that explore 3D chemical space effectively. nih.gov Saturated heterocyclic rings like piperidine are ideal building blocks for creating these 3D fragments. nih.govresearchgate.net

The 2-substituted piperidine core, as seen in this compound, allows for the creation of stereoisomers (R and S enantiomers) and diastereomers depending on other substitutions. This inherent stereochemistry provides a significant increase in shape diversity from a single chemical scaffold. whiterose.ac.uk Computational tools are used to analyze the 3D shape of virtual libraries based on such fragments. A common method is the Principal Moments of Inertia (PMI) plot, which classifies molecular shapes as rod-like, disc-like, or sphere-like. whiterose.ac.ukresearchgate.net Libraries built from piperidine fragments show excellent coverage of 3D fragment space with properties suitable for FBDD campaigns. nih.gov The vinylphenyl substituent on the piperidine ring adds another vector for chemical elaboration, allowing for the generation of a large virtual library of accessible, diverse, and three-dimensional molecules.

Table 4: 3D Shape Descriptors for Fragment Analysis

DescriptorDescriptionRelevance to this compound
Principal Moments of Inertia (PMI) Calculated values (I₁, I₂, I₃) that describe the mass distribution of a molecule, used to plot its shape in PMI space. whiterose.ac.ukThe non-planar piperidine core ensures the fragment has a more spherical/3D shape compared to a flat aromatic fragment.
Fraction sp³ (Fsp³) The number of sp³ hybridized carbons divided by the total carbon count.A higher Fsp³ is correlated with increased clinical success; the piperidine ring significantly increases this value.
Molecular Sphericity A measure of how closely the shape of a molecule resembles a perfect sphere.Piperidine-based fragments tend to have higher sphericity than their aromatic counterparts, indicating greater 3D character.

Mechanistic Investigations of Reactions Involving 2 3 Vinylphenyl Piperidine

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of 2-substituted piperidines can be achieved through various routes, including the reduction of corresponding pyridine (B92270) derivatives or metal-catalyzed cross-coupling reactions. The elucidation of these pathways involves a combination of computational and experimental approaches to map the energetic landscape of the reaction.

Understanding the stereochemical outcome of a synthetic transformation requires a detailed analysis of its transition states—the highest energy points along the reaction coordinate. For the synthesis of 2-substituted piperidines, controlling the diastereoselectivity (i.e., the formation of cis vs. trans isomers) is a common challenge.

Computational methods, such as Density Functional Theory (DFT), are employed to model the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram illustrates the energy changes as the reaction progresses and helps identify the rate-determining step and the transition states that govern stereoselectivity. For instance, in the hydrogenation of a substituted pyridine, the approach of hydrogen to the catalyst surface and the subsequent transfer to the heterocycle can proceed through different transition states, leading to either the cis or trans product. The relative energies of these transition states, often differing by only a few kcal/mol, determine the final diastereomeric ratio. nih.gov Studies on related systems, such as the lithiation and substitution of N-Boc-piperidines, have shown that conformational dynamics and the relative stability of transition state structures are key to predicting the stereochemical outcome. nih.govacs.org

Table 1: Key Factors Influencing Stereoselectivity in Piperidine (B6355638) Synthesis

Factor Description Expected Influence on 2-(3-Vinylphenyl)piperidine Synthesis
Catalyst/Ligand Sterics The steric bulk of the catalyst or its ligands can favor one transition state over another, directing the stereochemical outcome. In a catalytic hydrogenation, a bulky ligand might block one face of the molecule, leading to preferential hydrogen delivery from the less hindered face.
Substrate Conformation The lowest energy conformation of the substrate or a key intermediate can predispose the molecule to react in a specific way. The vinylphenyl group would likely prefer an equatorial position in a chair-like transition state to minimize steric strain, influencing the approach of reagents.
Solvent Effects The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, altering the energy landscape. Polar solvents might stabilize a more polar transition state, potentially changing the preferred reaction pathway or stereochemical outcome.

| Temperature | Higher temperatures can provide enough energy to overcome higher activation barriers, potentially leading to a loss of selectivity or a different product ratio. | Reactions are often run at low temperatures to enhance kinetic control and favor the product formed via the lowest energy transition state. |

The synthesis of the C-C bond between the piperidine ring and the vinylphenyl group is well-suited to metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. Palladium-catalyzed processes are particularly common for this purpose. mdpi.com The mechanism of these reactions involves a catalytic cycle that dictates the efficiency and selectivity of the transformation.

A plausible catalytic cycle for a palladium-catalyzed synthesis would involve:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., 3-vinyl-1-bromobenzene).

Transmetalation: An organometallic piperidine reagent (e.g., a piperidinylzinc or -boron species) transfers the piperidine group to the palladium center.

Reductive Elimination: The two organic fragments (the vinylphenyl group and the piperidine ring) couple, forming the final product and regenerating the Pd(0) catalyst. nih.gov

The interaction between the catalyst and the substrates is critical. Chiral phosphine (B1218219) ligands are often used in asymmetric catalysis to create a chiral environment around the metal center. These ligands interact non-covalently with the substrates in the transition state, influencing the stereochemical outcome of the reaction. Similarly, in organocatalysis, which uses small organic molecules as catalysts, interactions such as hydrogen bonding and steric repulsion between the catalyst and substrate guide the reaction pathway, often with high stereoselectivity. nih.gov For example, the formation of substituted piperidines via an intramolecular aza-Heck reaction is influenced by the chiral P-O ligand on the palladium catalyst, which controls enantioselectivity. nih.gov

Molecular Recognition and Binding Mechanisms of Piperidine Cores

The piperidine ring is a common scaffold in pharmaceuticals and bioactive molecules, largely due to its ability to present substituents in a well-defined three-dimensional arrangement and the presence of a basic nitrogen atom that can participate in key binding interactions.

Molecular modeling techniques are indispensable for understanding how a ligand like this compound might interact with a biological target, such as a receptor or enzyme.

Molecular Docking is a computational method used to predict the preferred orientation (pose) and binding affinity of a ligand when it binds to a receptor. The process involves:

Preparation: Generating 3D structures of the ligand and the receptor.

Docking: Placing the ligand into the active site of the receptor and sampling a large number of possible orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The lowest energy score typically represents the most likely binding mode. jabonline.in

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. Starting from a docked pose, an MD simulation calculates the movements of atoms over time by solving Newton's equations of motion. researchgate.net This allows researchers to:

Assess the stability of the binding pose.

Observe conformational changes in both the ligand and the receptor upon binding.

Analyze the network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. nih.gov

Calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. biorxiv.org

These simulations reveal crucial details, such as which amino acid residues in the receptor are key for binding and how the flexibility of the ligand and receptor influences the interaction. nih.gov

Selectivity is the ability of a molecule to interact with a specific target over others. For piperidine-containing drugs, selectivity is crucial to maximize therapeutic effects while minimizing off-target side effects. The structural features of the piperidine core and its substituents are the primary determinants of selectivity.

The protonated nitrogen atom of the piperidine ring often forms a key salt bridge or hydrogen bond with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding pocket. The substituents on the ring explore different sub-pockets of the binding site. The 3-vinylphenyl group of this compound, for example, would likely engage in hydrophobic or π-stacking interactions.

Even subtle structural changes can dramatically alter selectivity. For example, studies comparing piperidine and piperazine (B1678402) derivatives have shown that replacing one ring system with the other can switch receptor preference, highlighting the importance of the core scaffold's geometry and hydrogen bonding capacity. nih.gov The specific substitution pattern on the piperidine ring is also critical for achieving high affinity and selectivity for a given biological target. nih.gov

Table 2: Illustrative Example of Structural Changes on Receptor Affinity (General Piperidine/Piperazine Ligands)

Compound Modification Receptor A (Kᵢ in nM) Receptor B (Kᵢ in nM) Selectivity (Ratio B/A)
Parent Piperidine Scaffold 7.70 3.64 0.47
Piperidine replaced with Piperazine 3.17 1531 483

Data is hypothetical and based on trends observed in comparative studies of piperidine and piperazine derivatives to illustrate the principle of selectivity. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Interrogation

While computational methods provide theoretical models, spectroscopic techniques offer direct experimental evidence of reaction pathways and intermediates. To study the mechanisms of reactions involving this compound, a suite of advanced, often in situ (in the reaction mixture), spectroscopic methods would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structure elucidation. For mechanistic studies, techniques like in situ NMR monitoring allow researchers to track the concentration of reactants, intermediates, and products in real-time. This provides kinetic data and can lead to the direct observation of short-lived intermediates. Variable-temperature NMR can be used to study dynamic processes, such as conformational changes in the piperidine ring, which can be critical for reactivity. acs.orgacs.org

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged species. It is an invaluable tool for identifying catalytic intermediates in metal-catalyzed reactions, as it can detect low concentrations of species like [Catalyst-Substrate] complexes directly from the reaction solution. nih.gov Tandem MS (MS/MS) can be used to fragment these intermediates, providing structural information that helps confirm their identity. rsc.orgscirp.org

Infrared (IR) Spectroscopy: In situ IR spectroscopy monitors reactions by tracking the characteristic vibrational frequencies of functional groups. For example, the formation or consumption of a carbonyl group or the changes in C-H bonds during a hydrogenation can be followed over time, providing kinetic information and insight into the reaction progress. acs.org

Table 3: Application of Spectroscopic Techniques in Mechanistic Studies

Technique Type of Information Provided Application to this compound
In-situ NMR Real-time concentrations of species, structural information on intermediates, reaction kinetics. Monitoring the hydrogenation of a pyridine precursor, identifying intermediates, and determining diastereomeric ratios.
ESI-MS Detection and characterization of charged intermediates, confirmation of catalytic cycle species. Identifying Pd-substrate complexes during a cross-coupling reaction to form the aryl-piperidine bond.

| In-situ IR | Real-time monitoring of functional group changes, reaction kinetics. | Tracking the disappearance of a C=C bond stretch during the hydrogenation of the vinyl group. |

In-situ NMR and IR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for monitoring the progress of organic reactions without the need for sampling and quenching, which can disturb the chemical system. These non-invasive techniques provide real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate species.

While specific in-situ spectroscopic studies on reactions of this compound are not extensively documented in peer-reviewed literature, the principles and methodologies are well-established through research on closely related 2-arylpiperidine systems. A notable example is the investigation of the lithiation of N-Boc-2-phenylpiperidine, a key step in the synthesis of more complex derivatives. nih.govyork.ac.uk

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly effective for tracking changes in functional groups. Using an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, changes in the IR spectrum can be recorded as the reaction progresses. In the case of the lithiation of N-Boc-2-phenylpiperidine, this technique was used to monitor the reaction with n-butyllithium (n-BuLi). nih.gov The consumption of the starting material and the formation of the lithiated intermediate can be followed by observing changes in characteristic vibrational bands, such as the C-H and C=O stretching frequencies of the N-Boc protecting group. This real-time monitoring allowed for the precise determination of the optimal reaction time and temperature, minimizing the formation of byproducts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While in-situ IR tracks functional groups, in-situ NMR provides more detailed structural information about all soluble species in the reaction. Variable-temperature (VT) NMR studies on the N-Boc-2-phenylpiperidine system were crucial for understanding the dynamic behavior of the N-Boc group. nih.gov The rotation of this group is critical for the subsequent reaction of the lithiated intermediate. VT-¹H NMR experiments allowed researchers to determine the rate of this rotation. For the piperidine derivative, the half-life for rotation was found to be very short (around 4 seconds at -78 °C), which was essential for achieving high yields in subsequent substitution reactions. nih.govyork.ac.uk This contrasts with related pyrrolidine (B122466) systems where slow rotation at low temperatures leads to poor reactivity. nih.gov

These studies on analogous 2-arylpiperidines demonstrate how in-situ spectroscopy would be applied to reactions involving this compound, such as additions to the vinyl group or functionalization of the piperidine ring. By monitoring characteristic signals, one could precisely follow the reaction course and understand the structural and dynamic properties of any intermediates formed.

Table 1. Spectroscopic Data for Monitoring Lithiation of N-Boc-2-phenylpiperidine nih.gov
TechniqueSpecies MonitoredKey ObservationDerived Mechanistic Insight
In-situ IR SpectroscopyN-Boc-2-phenylpiperidine (Starting Material) & Lithiated IntermediateDisappearance of starting material peaks and appearance of new peaks corresponding to the organolithium species.Allowed for real-time tracking of the lithiation rate and determination of optimal reaction conditions (e.g., -50 °C for 5-30 min).
Variable-Temperature ¹H NMRN-Boc-2-phenylpiperidineCoalescence of signals corresponding to the two rotamers of the N-Boc group as temperature increases.Enabled calculation of the rotational energy barrier and the half-life of rotation (t₁/₂ ≈ 4 s at -78 °C), confirming that rotation is fast and not a limiting factor for reactivity.

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it an invaluable tool for identifying reaction intermediates, even those that are transient and present at very low concentrations. By coupling a mass spectrometer to a reaction setup, it is possible to sample the mixture and analyze its composition over time.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for mechanistic studies. It allows molecules to be transferred from the solution phase to the gas phase as ions with minimal fragmentation. This enables the detection of delicate intermediates that might otherwise decompose under harsher ionization methods.

Once an ion of interest, such as a proposed reaction intermediate, is identified in the initial mass spectrum, tandem mass spectrometry (MS/MS) can be employed to gain structural information. In an MS/MS experiment, the ion of interest is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments, and the m/z of these fragment ions are then analyzed. The resulting fragmentation pattern serves as a structural fingerprint, which can be pieced together to confirm the identity of the intermediate.

For a hypothetical reaction involving this compound, such as an acid-catalyzed hydration of the vinyl group, one might propose a carbocation intermediate. ESI-MS could be used to detect this intermediate directly from the reaction mixture. Subsequent MS/MS analysis would yield characteristic fragments that could confirm its structure. For example, the loss of a water molecule from the protonated alcohol product or specific cleavages of the piperidine ring would provide strong evidence for the proposed intermediate structure.

Table 2. Hypothetical Mass Spectrometry Data for Identification of an Intermediate in a Reaction of this compound
Proposed IntermediateReaction TypeExpected [M+H]⁺ (m/z)Plausible MS/MS Fragments (m/z)Inferred Structural Feature
Protonated epoxide of the vinyl groupEpoxidation204.1383186.1278, 120.0804Loss of H₂O; fragment containing the phenylpiperidine moiety.
Organometallic complex (e.g., with Palladium)Cross-coupling reaction>290 (isotope pattern dependent on metal)188.1434, [Metal+ligand]⁺Loss of the metal catalyst; observation of the organic moiety and the catalyst fragment separately.

Future Research Trajectories and Emerging Methodologies for 2 3 Vinylphenyl Piperidine

Sustainable and Green Chemistry Approaches in Piperidine (B6355638) Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety and efficiency. nih.govresearchgate.netresearchgate.net For the synthesis of piperidine derivatives, this translates into developing cleaner and more atom-economical methodologies.

Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comaurigeneservices.com This technology involves performing chemical reactions in a continuously flowing stream within a network of reactors, pumps, and tubes. mdpi.comaurigeneservices.com The key advantages of continuous flow include significantly improved heat transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly for high-energy reactions. mdpi.comacs.orgd-nb.info These benefits often lead to higher product yields, better purity, and increased reproducibility. aurigeneservices.com

ParameterBatch ChemistryFlow ChemistryReference
Reaction ControlLimited, potential for hotspotsPrecise control of temperature, pressure, time aurigeneservices.com
SafetyHigher risk with hazardous reactionsInherently safer due to small reaction volumes mdpi.comacs.org
ScalabilityChallenging, requires process re-optimizationSimpler, by running the system for longer aurigeneservices.com
EfficiencyCan be lower due to intermediate isolationHigher, allows for telescoping of steps mdpi.com
FootprintLarge, requires significant plant spaceSmaller, more compact equipment acs.org

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. researchgate.netunibo.it Research is increasingly focused on solvent-free reaction conditions, which not only reduce environmental waste but can also lead to improved reaction rates and different selectivity. nih.govresearchgate.net One-pot multicomponent reactions under solvent-free conditions, catalyzed by efficient and cost-effective catalysts, represent a highly atom-economical approach to synthesizing highly functionalized piperidines. researchgate.net

The development of recyclable catalysts is another critical area. rsc.org Traditional homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Heterogeneous catalysts, or homogeneous catalysts immobilized on solid supports, can be easily recovered and reused, making the process more economical and sustainable. rsc.org For piperidine synthesis, this could involve using polymer-bound catalysts or metal nanoparticles that can be filtered off after the reaction. nih.govrsc.org For instance, a recyclable poly(L-proline-co-piperidine) catalyst has been designed, demonstrating the potential for creating reusable catalyst systems for related transformations. rsc.org Efforts are also being made to replace hazardous reagents, such as finding viable alternatives to piperidine itself in processes like Fmoc solid-phase peptide synthesis, a principle that can be extended to other areas of organic synthesis. rsc.org

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Furthermore, forward reaction prediction models can assess the feasibility of a proposed synthetic step, predicting the likely products, yields, and optimal reaction conditions. arxiv.orgarxiv.org The synergy between retrosynthetic planners and reaction predictors creates a powerful in silico workflow for evaluating the synthesizability of a target molecule before any lab work begins, saving considerable time and resources. arxiv.orgarxiv.org

The combination of AI with robotic automation enables the creation of automated synthesis platforms. chemrxiv.orgimperial.ac.uk These systems can execute complex synthetic sequences, purify the products, and analyze the results with minimal human intervention. nih.govnih.gov Such platforms are particularly valuable for creating chemical libraries of related compounds, like derivatives of 2-(3-Vinylphenyl)piperidine, for high-throughput screening in drug discovery programs. nih.gov

AI/ML ApplicationFunction in SynthesisImpact on Piperidine SynthesisReference
Retrosynthesis PlanningPredicts synthetic routes from target to starting materialsDesigns novel and efficient pathways to this compound nih.govarxiv.orgyoutube.com
Reaction PredictionPredicts outcomes (products, yields) of chemical reactionsEvaluates feasibility of synthetic steps and optimizes conditions arxiv.orgarxiv.org
Automated PlatformsExecutes synthesis, purification, and analysis roboticallyEnables rapid synthesis of diverse piperidine libraries for screening chemrxiv.orgimperial.ac.uknih.gov
Real-Time OptimizationUses ML to adjust experimental parameters based on resultsAccelerates discovery of optimal conditions for piperidine functionalization technologynetworks.com

Exploration of Novel Reactivity and Unconventional Transformations

Beyond optimizing existing methods, a significant research trajectory involves the discovery and application of novel chemical reactions for the synthesis and functionalization of the piperidine core. nih.govnih.gov The development of new catalytic systems and the exploration of unconventional reaction pathways can provide access to previously unattainable molecular structures and improve synthetic efficiency. news-medical.net

Recent advances include the development of new methods for piperidine ring formation, such as gold-catalyzed cyclizations, oxidative amination of non-activated alkenes, and radical-mediated cyclizations. nih.govnih.gov For instance, cobalt-catalyzed radical intramolecular cyclization of amino-aldehydes has proven effective for producing various piperidines. nih.govresearchgate.net These methods offer alternative strategies to classical approaches and can provide excellent stereoselectivity and functional group tolerance. nih.gov

The functionalization of pre-existing piperidine rings is also a key area of innovation. A recently unveiled two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net This modular approach dramatically simplifies the construction of complex, three-dimensional piperidines by allowing for the selective installation of functional groups at various positions on the ring, reducing the number of steps required compared to traditional methods. news-medical.net Applying such unconventional transformations to a scaffold like this compound could rapidly generate a diverse range of analogues with unique substitution patterns for structure-activity relationship studies.

Photoredox and Electrochemistry in Piperidine Functionalization

The functionalization of the piperidine scaffold, a common motif in pharmaceuticals, is a key area of research. nih.govijnrd.org Modern synthetic methods like photoredox catalysis and electrochemistry offer powerful tools for modifying complex molecules like this compound under mild conditions.

Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates that can undergo a variety of transformations. researchgate.net For piperidine derivatives, a prominent application is the α-amino C–H functionalization. nih.govnih.gov In a typical process, a photocatalyst, such as an iridium complex (e.g., Ir(ppy)₃), absorbs light and becomes excited. This excited catalyst can then oxidize the nitrogen atom of the piperidine, leading to the formation of an α-amino radical after deprotonation. chemrxiv.org This radical is a key intermediate for forging new carbon-carbon or carbon-heteroatom bonds.

In the context of this compound, this methodology could be employed for C-H arylation at the α-position of the piperidine ring. nih.gov Such reactions have been shown to proceed with high diastereoselectivity, often favoring the formation of the most thermodynamically stable isomer through a subsequent epimerization process. nih.govchemrxiv.org The vinylphenyl group would likely remain intact under these conditions, allowing for the selective modification of the piperidine core.

Electrochemistry: Electrochemical synthesis provides an alternative, reagent-free method for activating organic molecules. nih.gov Anodic oxidation of N-substituted piperidines can generate N-acyliminium ion intermediates. semanticscholar.orgimperial.ac.uk These electrophilic species are highly reactive towards a range of nucleophiles, enabling the introduction of new substituents at the C2 position of the piperidine ring. A flow microreactor setup can enhance the efficiency of such electrochemical reactions due to the large surface-area-to-volume ratio, facilitating rapid and scalable synthesis. nih.govresearchgate.net

For this compound, this approach could be used to introduce various functional groups. Furthermore, the vinyl moiety itself is electrochemically active and could potentially undergo electropolymerization, offering a pathway to novel conductive polymers or surface coatings where the piperidine unit is incorporated into the polymer backbone.

The following table summarizes these emerging methodologies for piperidine functionalization:

MethodologyActivating PrincipleKey IntermediatePotential Application to this compound
Photoredox Catalysis Visible Light / Photocatalystα-Amino RadicalDiastereoselective C-H arylation at the piperidine α-position.
Electrochemistry Electric Current (Anodic Oxidation)N-Acyliminium IonC2-functionalization with various nucleophiles; electropolymerization via the vinyl group.

Supramolecular Chemistry and Self-Assembly of Piperidine-Containing Architectures

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. The compound this compound possesses distinct functional groups that can participate in these interactions, making it a candidate for designing self-assembling systems.

The vinylphenyl substituent introduces additional possibilities for non-covalent interactions. The aromatic phenyl ring can engage in π-π stacking with neighboring rings, an interaction that is crucial for the assembly of many organic materials. The vinyl group presents a site for covalent capture; it can undergo polymerization or other addition reactions, potentially transforming a self-assembled structure into a stable, cross-linked material.

The combination of these features in this compound could lead to the formation of complex, multi-dimensional architectures. For instance, hydrogen bonding between piperidine moieties could drive the formation of one-dimensional chains, which could then be organized into two- or three-dimensional structures through π-π stacking of the phenyl rings. The strategic placement of the vinyl group allows for potential post-assembly polymerization, locking the supramolecular structure into a robust polymer network.

The potential interactions and resulting assemblies are detailed below:

Intermolecular ForceParticipating Group(s)Potential Supramolecular Architecture
Hydrogen Bonding Piperidine N-H (donor) and N (acceptor)1D chains, helices, or cyclic oligomers.
π-π Stacking Phenyl rings2D sheets or 3D columnar structures.
Covalent Polymerization Vinyl groupsCross-linked networks, polymeric films.

These future research trajectories highlight the potential of this compound as a versatile building block in both selective chemical synthesis and the rational design of advanced functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.